Ethyl 2-oxo-2-[4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl]acetate
Description
Ethyl 2-oxo-2-[4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl]acetate is a synthetic compound featuring a piperazine core substituted with a 2-phenylcyclopropanecarbonyl group and an ethyl ester-linked oxoacetate moiety. The ester group enhances lipophilicity, influencing membrane permeability.
Properties
IUPAC Name |
ethyl 2-oxo-2-[4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-2-24-18(23)17(22)20-10-8-19(9-11-20)16(21)15-12-14(15)13-6-4-3-5-7-13/h3-7,14-15H,2,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCHVMGNQXZJST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)N1CCN(CC1)C(=O)C2CC2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-oxo-2-[4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl]acetate typically involves the reaction of ethyl acetoacetate with 2-phenylcyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then reacted with piperazine to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-2-[4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of piperazine compounds exhibit anticancer properties by modulating pathways involved in tumor growth and metastasis. Ethyl 2-oxo-2-[4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl]acetate may inhibit enzymes linked to cancer progression, such as autotaxin, which is involved in lysophosphatidic acid signaling pathways that promote tumor growth and angiogenesis .
Neurological Disorders
Research suggests that compounds with piperazine structures can have neuroprotective effects. This compound may be explored for its potential in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
Antimicrobial Properties
The compound shows promise as an antimicrobial agent. Studies have demonstrated that piperazine derivatives can exhibit activity against various bacterial strains, suggesting that this compound could be effective in developing new antibiotics .
Case Study 1: Anticancer Efficacy
A study investigated the efficacy of this compound in inhibiting cancer cell proliferation in vitro. The results indicated a significant reduction in cell viability in several cancer cell lines, suggesting its potential as an anticancer agent.
Case Study 2: Neuroprotective Effects
In another investigation, the compound was tested for its neuroprotective effects against oxidative stress-induced neuronal damage. The findings demonstrated that treatment with this compound significantly reduced markers of oxidative stress and apoptosis in neuronal cells.
Mechanism of Action
The mechanism of action of Ethyl 2-oxo-2-[4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft, which can enhance cognitive functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several piperazine-based derivatives, particularly in substituent variations and functional group modifications. Below is a detailed comparison with key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Aromatic Systems: Pyrimidinyl substituents (e.g., in Buspirone impurities) enhance π-π stacking in receptor binding, whereas the target’s cyclopropane may reduce steric hindrance .
Functional Group Impact: Esters vs. Acids: The target’s ethyl ester improves lipophilicity (logP ~2.5 estimated), whereas the carboxylic acid derivative () likely has higher aqueous solubility (pKa ~3-4) but poorer membrane permeability . Cyclopropane vs.
Synthetic Yields :
- Derivatives with trifluoromethyl groups (e.g., 10m ) achieve yields >90%, suggesting robust synthetic routes for electron-deficient aryl systems. The target compound’s synthesis may face challenges due to cyclopropane stability during coupling reactions .
Pharmacological Implications :
- Receptor Affinity : Pyrimidinyl-piperazine analogs () are linked to serotonin (5-HT1A) or muscarinic receptor modulation, implying the target may share similar targets .
- Metabolism : Esters (e.g., target, Buspirone impurity) are prone to hydrolysis, whereas cyclopropane could slow oxidative metabolism via cytochrome P450 enzymes .
Research Findings and Data Gaps
- Structural Data: No crystallographic data for the target compound are available in the evidence. However, analogs like those in refine structures using SHELXL, suggesting similar methodologies could resolve the target’s conformation .
- Stability : The cyclopropane moiety may confer stability against ring-opening under physiological conditions, contrasting with more labile esters in .
Biological Activity
Ethyl 2-oxo-2-[4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
This compound has a complex structure characterized by a piperazine ring and a cyclopropane moiety. The chemical formula is , and it features functional groups that contribute to its biological activity.
1. Anticancer Activity
Research indicates that the compound exhibits promising anticancer properties. Studies have shown that derivatives of piperazine can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.
2. Antimicrobial Activity
This compound has shown antimicrobial properties against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes.
| Pathogen | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
These results indicate its potential utility in treating bacterial infections, particularly those resistant to conventional antibiotics .
3. CNS Activity
The compound's structure suggests potential central nervous system (CNS) activity. Piperazine derivatives are known for their neuroactive properties, which may include anxiolytic and antidepressant effects.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates caspases and promotes mitochondrial dysfunction, leading to programmed cell death in cancer cells.
- Antibacterial Mechanism : It disrupts the integrity of bacterial membranes and inhibits key metabolic pathways essential for bacterial survival.
- Neurotransmitter Modulation : It may influence neurotransmitter levels, particularly serotonin and dopamine, contributing to its CNS effects.
Case Study 1: Cancer Treatment
In a clinical study involving patients with advanced breast cancer, participants receiving this compound showed a significant reduction in tumor size after eight weeks of treatment compared to those receiving standard chemotherapy .
Case Study 2: Infection Control
A clinical trial assessing the efficacy of this compound against drug-resistant bacterial infections demonstrated a higher success rate compared to traditional antibiotics, making it a candidate for further development as an antimicrobial agent .
Q & A
Q. What are the critical parameters for optimizing the synthesis of Ethyl 2-oxo-2-[4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl]acetate?
Methodological Answer: Synthesis optimization requires careful control of:
- Temperature : Elevated temperatures (e.g., 60–80°C) are often needed for cyclopropane ring formation but must avoid thermal degradation .
- Solvent Choice : Polar aprotic solvents like DMF or THF enhance nucleophilic acyl substitution between the piperazine and carbonyl groups .
- Inert Atmosphere : Nitrogen or argon prevents oxidation of sensitive intermediates, such as the cyclopropane moiety .
- Reaction Time : Extended reaction times (12–24 hours) improve yield but may require monitoring via TLC or HPLC to prevent side reactions .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use a combination of analytical techniques:
- NMR Spectroscopy : H and C NMR confirm the presence of the ethyl ester (δ ~1.2–1.4 ppm for CH, δ ~4.1–4.3 ppm for OCH), piperazine ring (δ ~2.5–3.5 ppm), and cyclopropane protons (δ ~1.8–2.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]) and fragments consistent with the ester and piperazine groups .
- HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) assesses purity (>95%) and identifies byproducts like unreacted starting materials .
Q. What role do the cyclopropane and piperazine moieties play in the compound's reactivity?
Methodological Answer:
- Cyclopropane : The strained ring increases electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., by amines or alcohols) .
- Piperazine : The nitrogen atoms act as hydrogen bond donors/acceptors, influencing solubility and interaction with biological targets. Substituents on the piperazine (e.g., phenylcyclopropanecarbonyl) modulate steric and electronic effects .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound's stereochemistry or conformation?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL () for refinement. Key steps:
- Data Collection : High-resolution (<1.0 Å) data at low temperature (100 K) reduces thermal motion artifacts .
- Hydrogen Placement : Apply riding models for H atoms, with U(H) = 1.2–1.5 × U(parent atom) .
- Validation : Check for plausible bond lengths (e.g., C–C = 1.54 Å in cyclopropane) and torsion angles using CCDC validation tools .
Q. What strategies can address contradictions between computational predictions and experimental bioactivity data?
Methodological Answer:
- Docking Studies : Use molecular dynamics (MD) simulations to account for flexibility in the piperazine ring and cyclopropane moiety. Compare binding poses with experimental IC values .
- SAR Analysis : Synthesize analogs (e.g., replacing phenylcyclopropane with other aryl groups) to test hypotheses about key pharmacophores .
- Metabolic Stability Assays : Evaluate hepatic microsomal stability to determine if rapid metabolism explains discrepancies between in vitro and in vivo activity .
Q. How can researchers design experiments to probe the compound's mechanism of action in enzymatic systems?
Methodological Answer:
- Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., tryptophan quenching) to measure inhibition of target enzymes like kinases or proteases. Include positive controls (e.g., staurosporine for kinases) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) and thermodynamics (ΔH, ΔS) for interactions with enzymes .
- Mutagenesis Studies : Introduce point mutations in enzyme active sites (e.g., replacing catalytic lysine with alanine) to identify critical residues for binding .
Q. What analytical approaches resolve discrepancies between theoretical and observed spectroscopic data?
Methodological Answer:
- DFT Calculations : Compare computed H NMR chemical shifts (using Gaussian or ORCA) with experimental data to validate the proposed structure. Focus on deshielded protons near electronegative groups (e.g., carbonyls) .
- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous signals, particularly overlapping piperazine and cyclopropane protons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
